molecular formula C16H29N3O3 B7928513 [2-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester

[2-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7928513
M. Wt: 311.42 g/mol
InChI Key: XBCZCPFWDWBVTK-UHFFFAOYSA-N
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Description

[2-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester is a fascinating organic compound, notable for its complex structure and potential utility in various scientific fields. The compound's intricate molecular arrangement allows it to engage in a variety of chemical reactions and makes it a subject of study in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester typically involves a multi-step process. One common route includes the cyclization of a precursor amino acid to form the cyclohexyl ring, followed by the introduction of the cyclopropyl group through a series of alkylation reactions. Protection and deprotection steps using tert-butyl ester groups ensure the stability of intermediate products. Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound might involve automated systems with precise control of reaction conditions such as temperature, pressure, and pH. Continuous flow reactors could be employed to increase efficiency and yield. Purification processes like crystallization or chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: : Typically conducted using oxidizing agents like hydrogen peroxide or ozone.

  • Reduction: : Involves reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the amino or ester groups.

Common Reagents and Conditions

Oxidation reactions might use mild conditions to avoid over-oxidation, while reduction reactions require anhydrous conditions to prevent side reactions. Substitution reactions often take place in polar solvents like dimethyl sulfoxide (DMSO) under basic or acidic conditions depending on the specific reaction pathway.

Major Products

The products formed depend on the reaction type. Oxidation may yield cyclohexyl derivatives with various functional groups, while reduction can lead to simplified amine derivatives. Substitution reactions can introduce a range of substituents, significantly altering the compound's properties.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester serves as a building block for synthesizing complex molecules. It is studied for its ability to form stable bonds and its reactivity under various conditions.

Biology

In biology, the compound is investigated for its potential as a biochemical tool. Its structural features allow it to interact with proteins and enzymes, making it useful in studies of protein function and enzyme kinetics.

Medicine

Medicinally, the compound's potential pharmacological properties are of great interest. It may act as an inhibitor for certain enzymes, providing a pathway for developing new therapeutic agents.

Industry

Industrially, the compound could be used in the synthesis of polymers or as an intermediate in the production of advanced materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, particularly with proteins and enzymes. Its mechanism of action often involves binding to active sites, inhibiting or modifying enzyme activity. The cyclohexyl and cyclopropyl groups provide rigidity, influencing how the molecule interacts with its targets and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Amino-acetylamino)-cyclopentyl]-cyclopropyl-carbamic acid tert-butyl ester

  • [2-(2-Amino-acetylamino)-cycloheptyl]-cyclopropyl-carbamic acid tert-butyl ester

  • [2-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid methyl ester

Uniqueness

Compared to similar compounds, [2-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester stands out due to the specific steric and electronic effects provided by its unique ring structure. This results in distinct reactivity and interaction profiles, making it particularly valuable in tailored synthetic applications and specialized research contexts.

Properties

IUPAC Name

tert-butyl N-[2-[(2-aminoacetyl)amino]cyclohexyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19(11-8-9-11)13-7-5-4-6-12(13)18-14(20)10-17/h11-13H,4-10,17H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCZCPFWDWBVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCCCC2NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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